3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methoxybenzoic acid
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Overview
Description
3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methoxybenzoic acid is an organic compound with the molecular formula C15H15NO4S. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a sulfamoyl group attached to a benzoic acid core, along with a methoxy group at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methoxybenzoic acid typically involves the reaction of 2,4-dimethylphenylamine with 4-methoxybenzoic acid in the presence of a sulfonyl chloride reagent. The reaction is carried out under controlled conditions, often using a base such as triethylamine to facilitate the formation of the sulfamoyl linkage. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product. The scalability of the synthesis process allows for the efficient production of this compound for various applications .
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methoxybenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methoxybenzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methoxybenzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The methoxy group may enhance the compound’s binding affinity through hydrophobic interactions. These interactions disrupt normal cellular processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,4-Dimethylphenyl)sulfamoyl]benzoic acid
- 4-Methoxybenzoic acid
- 2,4-Dimethylphenylamine
Uniqueness
3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methoxybenzoic acid is unique due to the combination of its sulfamoyl and methoxy groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(2,4-dimethylphenyl)sulfamoyl]-4-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-10-4-6-13(11(2)8-10)17-23(20,21)15-9-12(16(18)19)5-7-14(15)22-3/h4-9,17H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSACLDPPLLSTNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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